molecular formula C7H6ClIO B1601900 1-Chloro-2-iodo-4-methoxybenzene CAS No. 2401-25-4

1-Chloro-2-iodo-4-methoxybenzene

Cat. No. B1601900
CAS RN: 2401-25-4
M. Wt: 268.48 g/mol
InChI Key: CKEGHWVVAIEDPU-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is used in laboratory settings .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Chloro-2-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-iodo-4-methoxybenzene consists of a benzene ring with chlorine, iodine, and methoxy (OCH3) substituents . The average mass of the molecule is 268.479 Da .


Chemical Reactions Analysis

Benzene derivatives like 1-Chloro-2-iodo-4-methoxybenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .


Physical And Chemical Properties Analysis

1-Chloro-2-iodo-4-methoxybenzene has a density of 1.8±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol .

Scientific Research Applications

Application in Organic Synthesis

1-Chloro-2-iodo-4-methoxybenzene has been utilized in various organic synthesis processes. For instance, it's used in the palladium-catalyzed cross-coupling reactions, a method essential in creating complex molecular structures in pharmaceuticals and materials science. This compound functions effectively in these reactions due to its halogenated structure, which facilitates efficient coupling with other organic molecules (Denmark & Wang, 2005).

Role in Chemical Analysis

This compound has been identified in studies related to chemical analysis, especially in the identification of volatile organic compounds in various samples. For example, its presence was noted in the analysis of grains with off-odors, suggesting its potential role as an indicator in quality control processes in the food industry (Seitz & Ram, 2000).

Use in Environmental Chemistry

1-Chloro-2-iodo-4-methoxybenzene is also relevant in environmental chemistry studies. It's been a subject of interest in research on atmospheric pollutants and their breakdown products. For instance, it has been identified in studies concerning the electrochemical reduction of environmental pollutants, providing insights into the degradation pathways and environmental fate of such compounds (Peverly et al., 2014).

Significance in Supramolecular Chemistry

This compound plays a significant role in the formation of complex molecular structures in supramolecular chemistry. Its structural features are crucial in the guest-induced assembly of molecular capsules, demonstrating its importance in the development of new materials and molecular recognition systems (Kobayashi et al., 2003).

Impact on Theoretical Chemistry

Theoretical studies on the iodination of methoxybenzene by iodine monochloride, where 1-Chloro-2-iodo-4-methoxybenzene is a product, contribute significantly to our understanding of reaction mechanisms in organic chemistry. These studies provide valuable insights into the reaction pathways, energy barriers, and the effects of solvent on these processes (Wei et al., 2005).

Safety And Hazards

This compound is considered hazardous. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGHWVVAIEDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572827
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodo-4-methoxybenzene

CAS RN

2401-25-4
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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